Home > Products > Screening Compounds P54744 > Dot1L-IN-1 (TFA)
Dot1L-IN-1 (TFA) -

Dot1L-IN-1 (TFA)

Catalog Number: EVT-10951627
CAS Number:
Molecular Formula: C34H37ClF3N9O4S
Molecular Weight: 760.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Technical Details

  • Starting Material: 2-methyl-5-hexen-3-ol.
  • Key Reactions: Protection of alcohol, hydroboration, oxidation, Mitsunobu reaction, and reductive amination.
  • Final Product: Dot1L-IN-1 is obtained after treatment with trifluoroacetic acid (TFA), leading to separable diastereomers that exhibit distinct biological activities .
Molecular Structure Analysis

The molecular structure of Dot1L-IN-1 features a complex arrangement that includes a purine base and various substituents that contribute to its inhibitory activity against DOT1L. The specific stereochemistry of the molecule is crucial for its interaction with the enzyme's active site.

Structural Data

  • Molecular Formula: C₁₅H₁₈N₄O₃S.
  • Molecular Weight: Approximately 342.39 g/mol.
  • Key Functional Groups: Contains amine, carbonyl, and aromatic moieties that facilitate binding to DOT1L.

The structure has been elucidated through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into how the compound fits within the enzyme's active site .

Chemical Reactions Analysis

Dot1L-IN-1 undergoes specific chemical reactions primarily related to its binding and inhibition of DOT1L. The compound competes with the natural substrate for binding to the active site of DOT1L, leading to reduced methylation of H3K79.

Reactions

  • Inhibition Mechanism: Dot1L-IN-1 binds to the active site of DOT1L, preventing the transfer of methyl groups from S-adenosylmethionine to histone substrates.
  • Biological Assays: In vitro assays have demonstrated that Dot1L-IN-1 exhibits an IC50 value in the low nanomolar range, indicating potent inhibition .
Mechanism of Action

The mechanism by which Dot1L-IN-1 exerts its effects involves competitive inhibition of DOT1L's enzymatic activity. By occupying the active site, it prevents H3K79 methylation, which is implicated in various oncogenic processes.

Process

  1. Binding: Dot1L-IN-1 binds to DOT1L's catalytic pocket.
  2. Inhibition: The binding disrupts the normal enzymatic function, leading to decreased levels of H3K79 methylation.
  3. Consequences: Reduced methylation alters gene expression patterns associated with cell proliferation and survival in cancer cells .
Physical and Chemical Properties Analysis

Dot1L-IN-1 possesses several notable physical and chemical properties that influence its behavior in biological systems.

Properties

These properties are critical for optimizing formulation and delivery methods in therapeutic applications .

Applications

The primary application of Dot1L-IN-1 lies in cancer research and therapy. Its ability to inhibit DOT1L makes it a candidate for treating mixed lineage leukemia and potentially other cancers characterized by dysregulated histone methylation.

Scientific Uses

  • Cancer Therapeutics: Investigated for use against various leukemias and solid tumors where DOT1L activity contributes to malignancy.
  • Research Tool: Utilized in studies exploring epigenetic regulation mechanisms, particularly in relation to histone modifications and gene expression control.
Molecular Mechanisms of DOT1L Inhibition by Dot1L-IN-1 (TFA)

Role of H3K79 Dimethylation Suppression in Transcriptional Regulation

Dot1L-IN-1 (TFA) exerts its primary epigenetic effect through potent inhibition of histone 3 lysine 79 (H3K79) dimethylation (H3K79me2), a modification catalyzed exclusively by disruptor of telomeric silencing 1-like (DOT1L). This compound demonstrates remarkable biochemical potency with a half-maximal inhibitory concentration (IC₅₀) of 3 nM for suppressing H3K79me2 in HeLa cells [1]. The mechanistic significance of this inhibition stems from the established role of H3K79me2 as a regulator of chromatin accessibility and transcriptional activation. Unlike tail-domain histone modifications, H3K79 resides within the globular core of histone H3, positioning its methylation state to directly influence nucleosome architecture and DNA-protein interactions [2] [7].

Genome-wide studies reveal that H3K79me2 enrichment exhibits a bimodal distribution pattern: it predominantly localizes to transcriptionally active gene bodies, peaking near transcription start sites, while also marking repressed genomic regions when present as trimethylation (H3K79me3) [2] [5]. This dual functionality positions H3K79 methylation as a context-dependent transcriptional regulator. Dot1L-IN-1 (TFA)-mediated suppression of H3K79me2 disrupts this regulatory balance, leading to significant downstream consequences:

  • Transcriptional Pausing and Elongation Defects: H3K79me2 facilitates RNA polymerase II (Pol II) progression through chromatin during transcriptional elongation. Inhibition compromises Pol II processivity, particularly at genes requiring rapid elongation kinetics [3] [7].
  • Epigenetic Barrier Disruption: During cellular differentiation or reprogramming, H3K79me2 helps maintain lineage-specific transcriptional programs by creating epigenetic barriers. Dot1L-IN-1 (TFA) lowers these barriers, accelerating silencing of somatic genes during transitions to pluripotency [9].
  • Genome Stability Impairment: H3K79me2 contributes to DNA damage response pathways. Its depletion by Dot1L-IN-1 (TFA) compromises the recruitment of DNA repair factors like 53 binding protein 1 (53BP1) to double-strand breaks, increasing genomic vulnerability [3] [6].

Table 1: Functional Consequences of H3K79 Methylation States

Methylation StateGenomic DistributionTranscriptional CorrelationPrimary Functional Role
H3K79me1Broad, low-levelVariable/Weak activationPriming for higher methylation
H3K79me2Gene bodies, peak at TSSStrong activationPol II elongation, open chromatin
H3K79me3Repressive regions, heterochromatinRepressionGene silencing, genomic stability

Disruption of HOXA9 Promoter Activity in MLL-Rearranged Leukemogenesis

A therapeutically significant action of Dot1L-IN-1 (TFA) is its specific disruption of HOXA9 promoter activity in mixed lineage leukemia (MLL)-rearranged leukemia cells. This compound demonstrates potent activity against HOXA9 expression in Molm-13 cells (an MLL-AF9 rearranged model) with an IC₅₀ of 17 nM [1]. This targeted effect stems from the unique pathogenesis of MLL-rearranged leukemias. Oncogenic MLL fusion proteins (e.g., MLL-AF4, MLL-AF9, MLL-ENL) physically recruit DOT1L to target gene loci, including the HOXA cluster and MEIS1 [2] [6].

Aberrant recruitment leads to hypermethylation of H3K79 across these loci, creating an open chromatin state conducive to sustained, high-level transcription of pro-leukemic genes. HOXA9, in particular, is a critical oncogenic driver in these leukemias. Dot1L-IN-1 (TFA) disrupts this pathogenic mechanism by:

  • Direct Catalytic Inhibition: Preventing DOT1L-mediated H3K79me deposition at the HOXA9 locus, leading to chromatin condensation and reduced accessibility for transcriptional activators [1] [5].
  • Transcriptional Complex Destabilization: While primarily catalytic, Dot1L-IN-1 (TFA) binding may indirectly impact the stability of the super elongation complex (SEC) or other MLL fusion protein complexes recruited to these loci, although this effect is secondary to loss of H3K79me [6] [7].
  • Specificity for Malignant Cells: MLL-rearranged leukemia cells exhibit an "addiction" to DOT1L activity due to the dependency of the MLL fusion-driven transcriptional program on H3K79 methylation. Non-rearranged cells are less reliant on constitutive DOT1L activity for survival, providing a therapeutic window exploited by Dot1L-IN-1 (TFA) [1] [2].

Table 2: Dot1L-IN-1 (TFA) Impact on HOX Gene Expression in MLL-Rearranged Models

Cell LineMLL RearrangementTarget GeneReduction in ExpressionIC₅₀ (nM)
Molm-13MLL-AF9HOXA9>80%17
MV4-11MLL-AF4HOXA9>75%5 (Proliferation)
MV4-11MLL-AF4MEIS1>70%5 (Proliferation)

Competitive Inhibition Kinetics: Ki and IC50 Correlation with S-Adenosyl Methionine-Binding Pocket Occupation

The exceptional biochemical potency of Dot1L-IN-1 (TFA) is quantifiably demonstrated by its inhibition constant (Ki) of 2 pM and its IC₅₀ of less than 0.1 nM for DOT1L enzymatic activity [1]. This places it among the most potent DOT1L inhibitors described. This potency arises from its mechanism as a competitive inhibitor targeting the S-adenosyl methionine (SAM)-binding pocket within the catalytic domain of DOT1L. Structural insights, particularly from cryo-electron microscopy (cryo-EM) studies, elucidate this mechanism:

  • High-Affinity SAM Pocket Occupation: Dot1L-IN-1 (TFA) achieves its sub-nanomolar affinity by forming extensive, specific interactions within the SAM-binding pocket, effectively outcompeting the natural cofactor SAM. The trifluoroacetate (TFA) counterion may contribute additional stabilizing interactions [1] [10].
  • Conformational Restriction: Binding of Dot1L-IN-1 (TFA) induces a conformational change in DOT1L, stabilizing an inactive enzyme state incompatible with SAM binding or productive histone substrate engagement. This is evidenced by structural overlays comparing apo-DOT1L, SAM-bound, and inhibitor-bound states [10].
  • Correlation Between Ki and Cellular IC50: The extremely low Ki (2 pM) reflects near-irreversible binding kinetics under biochemical conditions. The cellular IC₅₀ for H3K79me2 suppression (3 nM) and proliferation (5 nM in MV4-11 cells) is slightly higher due to factors like cell permeability, intracellular concentration, and the requirement for histone turnover to manifest significant demethylation. Nevertheless, the close correlation underscores the direct link between SAM-pocket occupancy and functional cellular inhibition [1] [4] [7].

Table 3: Kinetic Parameters of Dot1L-IN-1 (TFA) Inhibition

ParameterValueContextSignificance
Ki2 pMEnzyme inhibition constant (DOT1L)Measures direct binding affinity to DOT1L catalytic site; indicates near-irreversible binding
IC₅₀ (Enzymatic)<0.1 nMIn vitro DOT1L methyltransferase assayMeasures functional enzyme inhibition in biochemical setting
IC₅₀ (H3K79me2)3 nMCellular suppression in HeLa cellsMeasures functional cellular target engagement and histone mark depletion
IC₅₀ (HOXA9)17 nMTranscriptional suppression in Molm-13 cellsMeasures downstream functional effect on key oncogenic target
IC₅₀ (Proliferation)5 nMAnti-proliferative effect in MV4-11 cellsMeasures ultimate phenotypic effect in MLL-rearranged leukemia model

Methyltransferase-Independent Effects on Oncogenic Transcriptional Complexes

Beyond its canonical role in catalyzing H3K79 methylation, DOT1L functions as a critical scaffolding protein within large transcriptional complexes. Emerging evidence suggests that Dot1L-IN-1 (TFA), while primarily designed as a catalytic inhibitor, may disrupt these complexes through mechanisms partially independent of immediate H3K79me depletion [3] [7]. This adds a layer of complexity to its mechanism of action:

  • Disruption of DOT1L-Protein Interactions: DOT1L interacts directly or indirectly with numerous proteins crucial for transcriptional regulation and elongation, including components of the super elongation complex (SEC) (e.g., AF4, AF9, ENL), phosphorylated RNA polymerase II (Pol II Ser2/5P), and histone H2B ubiquitin ligases. Binding of Dot1L-IN-1 (TFA) induces conformational changes in DOT1L that may alter its protein-protein interaction interfaces, potentially destabilizing these oncogenic complexes even before significant H3K79 demethylation occurs [6] [7] [10].
  • Impact on MLL Fusion Complex Integrity: In MLL-rearranged leukemias, the oncogenic MLL fusion proteins directly recruit DOT1L. Inhibitor binding to DOT1L could potentially compromise the stability or functional activity of the entire MLL fusion complex at target genes, contributing to the rapid transcriptional shutdown observed for genes like HOXA9 [6].
  • Effects Beyond Leukemia: While most prominent in MLL-rearranged contexts, methyltransferase-independent scaffolding roles for DOT1L exist in other cancers. For instance, in Estrogen Receptor alpha (ERα)-positive ovarian cancer, DOT1L physically associates with ERα and modulates its transcriptional activity. Dot1L inhibition, potentially including Dot1L-IN-1 (TFA), disrupts this association and alters ERα-dependent gene expression, impacting pathways like cell cycle progression and epithelial-mesenchymal transition, independent of global H3K79me2 loss kinetics [8].
  • Contribution to Pleiotropic Effects: The ability of Dot1L-IN-1 (TFA) to potentially disrupt DOT1L's scaffolding function explains its pleiotropic effects on cellular identity beyond what might be expected from gradual H3K79me loss alone. This includes its significant impact on cellular reprogramming efficiency, where it acts beyond facilitating the mesenchymal-epithelial transition by suppressing multiple somatic lineage maintenance factors simultaneously [9]. This dual mechanism (catalytic inhibition + potential complex disruption) makes Dot1L-IN-1 (TFA) a particularly potent modulator of cell state.

Properties

Product Name

Dot1L-IN-1 (TFA)

IUPAC Name

2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide;2,2,2-trifluoroacetic acid

Molecular Formula

C34H37ClF3N9O4S

Molecular Weight

760.2 g/mol

InChI

InChI=1S/C32H36ClN9O2S.C2HF3O2/c1-20-23(7-3-11-34-20)28-25-16-21(8-9-26(25)45-29(28)33)40-32(44)37-17-27(43)35-12-5-14-41(2)22-6-4-15-42(18-22)31-24-10-13-36-30(24)38-19-39-31;3-2(4,5)1(6)7/h3,7-11,13,16,19,22H,4-6,12,14-15,17-18H2,1-2H3,(H,35,43)(H,36,38,39)(H2,37,40,44);(H,6,7)/t22-;/m1./s1

InChI Key

QQHCFTMTWPNCPT-VZYDHVRKSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)C4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)[C@@H]4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.